molecular formula C13H24Cl2O2 B14395901 Decyl 2,3-dichloropropanoate CAS No. 89876-52-8

Decyl 2,3-dichloropropanoate

Cat. No.: B14395901
CAS No.: 89876-52-8
M. Wt: 283.2 g/mol
InChI Key: ZKJHDNBEVSXFDK-UHFFFAOYSA-N
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Description

Decyl 2,3-dichloropropanoate is an ester derived from 2,3-dichloropropanoic acid and a decyl (C10H21) alcohol group. Chlorinated esters like this are often utilized as intermediates or functional additives due to their reactivity and solubility profiles. The decyl chain confers increased hydrophobicity compared to shorter-chain homologs, which may influence its stability and application in non-polar matrices .

Properties

CAS No.

89876-52-8

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

decyl 2,3-dichloropropanoate

InChI

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-17-13(16)12(15)11-14/h12H,2-11H2,1H3

InChI Key

ZKJHDNBEVSXFDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between decanol and 2,3-dichloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Decyl 2,3-dichloropropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of decyl 2-hydroxy-3-chloropropanoate.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce decanol and 2,3-dichloropropanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield decyl 2,3-dichloropropanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Decyl 2-hydroxy-3-chloropropanoate.

    Hydrolysis: Decanol and 2,3-dichloropropanoic acid.

    Reduction: Decyl 2,3-dichloropropanol.

Scientific Research Applications

Decyl 2,3-dichloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of decyl 2,3-dichloropropanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release decanol and 2,3-dichloropropanoic acid, which may exert biological effects through their interaction with cellular components. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to affect membrane integrity and enzyme activity.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of 2,3-Dichloropropanoate Esters

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) CAS Number
Methyl 2,3-dichloropropanoate C4H6Cl2O2 156.99 91–92 (at 50 mmHg) 1.326 3674-09-7
Pentyl 2,3-dichloropropanoate C8H14Cl2O2 155.50 Not reported Not reported 48-152-0
Hexyl 2,3-dichloropropanoate C9H16Cl2O2 169.59 Not reported Not reported 15-485-7
Decyl 2,3-dichloropropanoate (estimated) C13H24Cl2O2 ~269.2* >200 (predicted) ~1.05–1.10* Not found in sources

*Estimated based on homologous trends.

Key Observations :

  • Volatility: Methyl 2,3-dichloropropanoate’s lower boiling point (91–92°C at 50 mmHg) indicates higher volatility compared to longer-chain esters like decyl, which likely requires higher temperatures for distillation .
  • Density: Methyl ester’s density (1.326 g/cm³) suggests higher polarity than non-chlorinated esters. Decyl ester’s density is anticipated to decrease due to the dominance of the hydrophobic alkyl chain .
  • Molecular Weight : Linear increase with alkyl chain length aligns with homologous series trends .

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